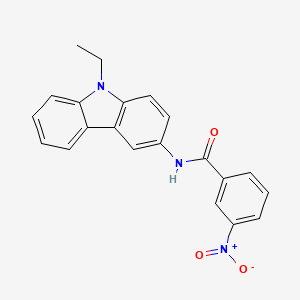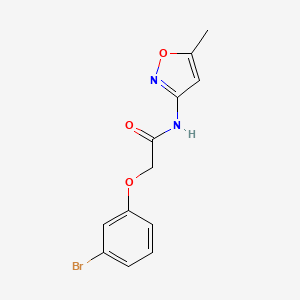![molecular formula C16H26N4O3S2 B4985518 N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). In
作用机制
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and the suppression of B cell proliferation and survival.
Biochemical and Physiological Effects:
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in B cells, inhibit cell proliferation, and decrease the production of cytokines. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents such as rituximab.
实验室实验的优点和局限性
The advantages of using N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide in lab experiments include its potent inhibition of BTK, its ability to induce apoptosis in B cells, and its potential to enhance the efficacy of other chemotherapeutic agents. However, its limitations include its potential toxicity to normal cells and its limited bioavailability.
未来方向
There are several future directions for the research of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the potential therapeutic applications of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide in other B cell malignancies such as diffuse large B cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the combination of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide with other chemotherapeutic agents such as venetoclax and idelalisib could be investigated. Finally, the potential use of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide in other diseases such as autoimmune disorders and inflammatory diseases could be explored.
Conclusion:
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide is a promising compound that has shown significant potential in the treatment of B cell malignancies. Its potent inhibition of BTK and ability to induce apoptosis in B cells make it an attractive candidate for further research. However, its potential toxicity to normal cells and limited bioavailability need to be addressed. Further research is needed to explore the potential therapeutic applications of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide in other diseases and to develop more potent and selective BTK inhibitors.
合成方法
The synthesis of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide involves several steps. The first step is the reaction of 4-methyl-1,3-thiazole-2-amine with ethyl chloroacetate to form 2-(2-oxoethyl)-4-methyl-1,3-thiazole. The second step is the reaction of 2-(2-oxoethyl)-4-methyl-1,3-thiazole with piperazine to form 4-methyl-N-(4-piperazin-1-yl-2-yl)thiazol-2-amine. The final step is the reaction of 4-methyl-N-(4-piperazin-1-yl-2-yl)thiazol-2-amine with cyclohexylsulfonyl chloride to form N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide.
科学研究应用
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK is involved in the activation, differentiation, and survival of B cells, and its inhibition has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
属性
IUPAC Name |
N-[5-(4-cyclohexylpiperazin-1-yl)sulfonyl-4-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S2/c1-12-15(24-16(17-12)18-13(2)21)25(22,23)20-10-8-19(9-11-20)14-6-4-3-5-7-14/h14H,3-11H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEMGBBNKIPJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-cyclohexylpiperazin-1-yl)sulfonyl-4-methyl-1,3-thiazol-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4985440.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4985454.png)
![2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile](/img/structure/B4985456.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)